molecular formula C25H28O11 B1250547 Vitexfolin A

Vitexfolin A

Katalognummer: B1250547
Molekulargewicht: 504.5 g/mol
InChI-Schlüssel: BNHNQADMJDCLQA-MZNXIEEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vitexfolin A is a natural product found in Vitex rotundifolia and Vitex trifolia with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Analgesic Effects
Vitexfolin A has been shown to exhibit significant analgesic activity. In a study, it was found to inhibit writhing in mice, indicating its potential as an analgesic agent. The efficacy was noted at doses of 15 mg/kg and above, demonstrating its ability to alleviate pain effectively .

2. Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase activity in vitro. This suggests potential applications in treating inflammatory disorders .

3. Anticancer Potential
this compound has shown promise in various cancer models. It was observed to inhibit the growth of several cancer cell lines, including those from lung and breast cancers. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through pathways such as JAK/STAT signaling .

4. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of both bacterial and fungal strains, highlighting its potential as a natural antimicrobial agent .

Table 1: Summary of Research Findings on this compound

Study Application Findings Reference
Rasyid et al. (2020)AnalgesicSignificant inhibition of writhing at doses ≥ 15 mg/kg
Huang et al. (2022)AnticancerInduces apoptosis in glioblastoma cells; inhibits JAK/STAT pathway
El-Hawary et al. (2023)Anti-inflammatoryReduces COX activity and pro-inflammatory cytokines
Messaoudi et al. (2024)AntimicrobialEffective against various bacterial and fungal strains

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Vitexfolin A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Characterization requires spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation of phenolic rings and glycosidic linkages.
  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • UV-Vis Spectroscopy to identify conjugated systems.
    Ensure purity via HPLC with a diode array detector (DAD) and compare retention times against reference standards. Experimental protocols should explicitly detail solvent ratios, column specifications, and calibration curves for reproducibility .

Q. How do researchers validate the bioactivity of this compound in preliminary pharmacological studies?

  • Methodological Answer : Initial bioactivity screening often employs in vitro assays:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (IC₅₀ calculation).
  • Antioxidant Activity : DPPH or ABTS radical scavenging assays, normalized to Trolox equivalents.
  • Enzyme Inhibition : Kinetic studies (e.g., COX-2 inhibition for anti-inflammatory properties) using fluorometric or colorimetric substrates.
    Include positive controls (e.g., ascorbic acid for antioxidants) and statistical validation (p < 0.05 via ANOVA). Replicate experiments at least triplicate to ensure robustness .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved in cross-study analyses?

  • Methodological Answer : Address discrepancies through:

  • Meta-Analysis : Pool data from studies using similar models (e.g., rodent vs. human hepatocytes) and apply heterogeneity tests (I² statistic).
  • Comparative Pharmacokinetic Modeling : Use compartmental models (e.g., two-compartment) to assess absorption differences due to formulation (nanoparticles vs. free compound).
  • In Silico Predictions : Apply tools like GastroPlus® to simulate bioavailability under varying physiological conditions.
    Highlight variables such as dosing regimens, matrix interferences in LC-MS/MS analysis, or species-specific metabolic pathways .

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require:

  • Systematic Derivative Synthesis : Modify functional groups (e.g., hydroxylation, glycosylation) and characterize via XRD or NOESY for stereochemical confirmation.
  • High-Throughput Screening : Use microplate readers to test derivatives against multiple targets (e.g., kinases, receptors) in parallel.
  • Molecular Dynamics Simulations : Dock derivatives into target protein structures (e.g., Bcl-2 for apoptosis) using AutoDock Vina, followed by MM/GBSA binding energy calculations.
    Correlate structural features (e.g., logP, polar surface area) with bioactivity using multivariate regression analysis .

Q. How should researchers address contradictory findings in this compound’s mechanism of action across different cell lines?

  • Methodological Answer : Resolve contradictions via:

  • Transcriptomic Profiling : RNA-seq or single-cell sequencing to identify cell line-specific signaling pathways (e.g., p53 status in apoptosis).
  • Knockout/CRISPR Models : Silence putative targets (e.g., Nrf2) to validate necessity in observed effects.
  • Dose-Response and Time-Course Experiments : Differentiate primary vs. secondary effects (e.g., ROS generation at low vs. high doses).
    Cross-validate findings using orthogonal assays (e.g., flow cytometry for apoptosis alongside caspase-3 activity assays) .

Methodological & Analytical Questions

Q. What strategies improve the sensitivity and specificity of this compound quantification in complex biological matrices?

  • Methodological Answer : Optimize LC-MS/MS protocols:

  • Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns).
  • Ionization Enhancements : Add modifiers (e.g., 0.1% formic acid) for ESI⁺ ionization efficiency.
  • Internal Standards : Deuterated analogs (e.g., this compound-d₆) to correct for matrix effects.
    Validate methods per FDA guidelines: linearity (R² > 0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%) .

Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy while minimizing confounding variables?

  • Methodological Answer : Follow these steps:

  • Animal Model Selection : Use transgenic or disease-induced models (e.g., streptozotocin-induced diabetic rats) with age/weight-matched controls.
  • Randomization & Blinding : Allocate treatment groups using stratified randomization; blind analysts to group identities during data collection.
  • Endpoint Selection : Combine histopathology (H&E staining) with biomarkers (e.g., serum TNF-α ELISA).
    Power analysis (α = 0.05, β = 0.2) to determine sample size adequacy. Report compliance with ARRIVE guidelines .

Q. Data Interpretation & Reporting

Q. What frameworks are recommended for reconciling inconsistent results in this compound’s metabolic stability assays?

  • Methodological Answer : Apply:

  • Enzyme Kinetic Modeling : Calculate Vₘₐₓ and Kₘ using Michaelis-Menten plots to identify saturation effects.
  • Interspecies Scaling : Allometric principles to extrapolate hepatic clearance from rodents to humans.
  • CYP450 Phenotyping : Incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in human liver microsomes.
    Use Akaike Information Criterion (AIC) to compare fit of one- vs. two-site binding models .

Q. How should researchers structure a manuscript to highlight this compound’s novel mechanisms without overinterpreting preliminary data?

  • Methodological Answer : Follow IMRaD structure with emphasis on:

  • Introduction : Contextualize novelty (e.g., "First evidence of this compound modulating autophagy-lysosomal pathways").
  • Results : Use subheadings to separate confirmed findings (e.g., "Dose-Dependent Apoptosis") from exploratory data (e.g., "Preliminary Insights into Synergistic Effects").
  • Discussion : Distinguish correlation from causation; propose follow-up experiments (e.g., "Future studies should validate Target X via knockout models").
    Adhere to journal-specific guidelines for data presentation (e.g., supplementary materials for raw spectra) .

Eigenschaften

Molekularformel

C25H28O11

Molekulargewicht

504.5 g/mol

IUPAC-Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H28O11/c1-13(26)2-3-14-5-8-19(18(29)11-14)35-25-24(33)23(32)22(31)20(36-25)12-34-21(30)9-6-15-4-7-16(27)17(28)10-15/h4-11,20,22-25,27-29,31-33H,2-3,12H2,1H3/b9-6+/t20-,22-,23+,24-,25-/m1/s1

InChI-Schlüssel

BNHNQADMJDCLQA-MZNXIEEBSA-N

Isomerische SMILES

CC(=O)CCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O

Kanonische SMILES

CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Synonyme

vitexfolin A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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